(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the pyrazolo[1,5-a]pyrazinone core. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may involve heating the intermediate compound in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[1,5-a]pyrazinone derivative.
Scientific Research Applications
(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrazolo[1,5-a]pyrazinone core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the (S)-configuration, which may affect its biological activity.
7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the methyl group, which may alter its electronic properties and reactivity.
Uniqueness
(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific stereochemistry and the presence of both bromine and methyl groups
Properties
Molecular Formula |
C7H8BrN3O |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(7S)-3-bromo-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m0/s1 |
InChI Key |
CLAGHSKYBZXDEU-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C(C=NN12)Br |
Canonical SMILES |
CC1CNC(=O)C2=C(C=NN12)Br |
Origin of Product |
United States |
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